molecular formula C14H18BrNO4 B2541263 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 888970-79-4

2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No. B2541263
CAS RN: 888970-79-4
M. Wt: 344.205
InChI Key: KXDMYNYXKAUFFF-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid" is a derivative of 3-aminopropanoic acid (β-alanine) with a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This structure is related to aromatic amino acids and is of interest due to its potential applications in the synthesis of pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of related β-alanine derivatives has been described using electrophilic attack strategies. For instance, tert-butyl bromoacetate can be used as an electrophile, followed by the introduction of nitrogen through the Curtius reaction, to prepare 3-aminopropanoic acid derivatives with various substituents at the C-2 position . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound includes a bromophenyl ring, which could be involved in radical cyclization reactions, as seen in the synthesis of succinic acid derivatives where aryl radical cyclization is followed by carboxylation . The presence of the Boc-protected amino group suggests that the compound could be used in peptide synthesis or other applications where protection of the amino group is necessary .

Chemical Reactions Analysis

The bromophenyl group in the compound is a reactive site that can participate in various chemical reactions. For example, it could undergo radical cyclization in the presence of an alkyne, as demonstrated in the synthesis of dihydrobenzofuran derivatives . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, which can be removed under acidic conditions to reveal the free amino group for further reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given the presence of the bulky tert-butoxycarbonyl group and the aromatic ring. The Boc group increases the steric hindrance around the amino group, which could affect the solubility and reactivity of the compound. The bromine atom on the aromatic ring makes it susceptible to nucleophilic substitution reactions, which could be useful in further functionalization of the molecule .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Agents

The compound has been utilized in the synthesis of substituted phenyl azetidines with potential antimicrobial properties. A detailed study outlined the reaction process starting from 2-(4-bromo phenyl) methyl cyanide to various intermediates, culminating in the production of 3-(4-bromo phenyl) azetidine and its derivatives. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis and screened for antimicrobial activity, showcasing its application in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Preparation of Electrophilic Building Blocks

Another research avenue involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds. This process includes treating various derivatives obtained by acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids with N-bromosuccinimide. The products serve as chiral derivatives of pyruvic acid or of 3-oxo-butanoic and -pentanoic acid, highlighting its role in the synthesis of enantiomerically pure compounds (Zimmermann & Seebach, 1987).

Modular Synthesis of Nucleosides

The compound is instrumental in the modular synthesis of 4-aryl- and 4-amino-substituted benzene C-2'-deoxyribonucleosides. This methodology includes coupling reactions, palladium-catalyzed cross-coupling reactions, aminations, and C-H activation to produce various nucleoside derivatives. This demonstrates its significance in the field of nucleoside synthesis and potential therapeutic applications (Joubert et al., 2008).

Enantioselective Synthesis of Neuroexcitant Analogues

Research also extends to the enantioselective synthesis of neuroexcitant analogues, specifically both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The synthesis process uses the glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate, coupled with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one to produce enantiopure compounds with excellent yields. This application highlights its importance in neurochemical research (Pajouhesh et al., 2000).

properties

IUPAC Name

2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDMYNYXKAUFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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